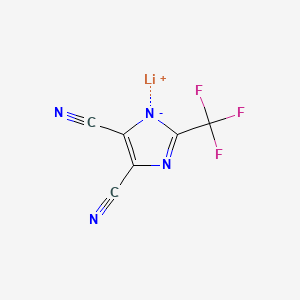

lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile

Description

Properties

InChI |

InChI=1S/C6HF3N4.Li/c7-6(8,9)5-12-3(1-10)4(2-11)13-5;/h(H,12,13); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLXIRVJABJBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].C(#N)C1=C(N=C(N1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF3LiN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761441-54-7 | |

| Record name | 1H-Imidazole-4,5-dicarbonitrile, 2-(trifluoromethyl)-, lithium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761441-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile can be synthesized by reacting 4,5-dicyano-2-(trifluoromethyl)imidazole with lithium chloride . The reaction is typically carried out at room temperature and results in a high yield of the desired product .

Industrial Production Methods

For industrial production, a continuous process has been developed to efficiently produce this compound . This method involves the use of specialized reaction equipment to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using common reducing agents such as lithium aluminum hydride.

Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CFLiN

- Molecular Weight : 192.03 g/mol

- Physical State : White crystalline powder

- Solubility : Soluble in polar solvents such as dimethylformamide (DMF) and acetonitrile

The compound's reactivity is primarily attributed to its strong nucleophilic properties and ability to form stable complexes with transition metals. This makes it particularly useful in catalytic reactions and organic transformations.

Organic Synthesis

LiTDI serves as a powerful reagent in organic chemistry due to its nucleophilicity. It can participate in various reactions, including:

- Nucleophilic Substitution Reactions : LiTDI can replace leaving groups in electrophiles, facilitating the synthesis of complex organic molecules.

- Formation of C-C Bonds : The compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, essential for building larger molecular frameworks.

Case Study: Synthesis of Complex Organic Molecules

A study demonstrated the use of LiTDI in synthesizing novel heterocycles by employing it as a nucleophile in reactions with electrophilic substrates. The resulting compounds exhibited enhanced biological activity, showcasing the potential of LiTDI in drug discovery and development.

Battery Technology

LiTDI is being investigated for its application in lithium-ion batteries due to its favorable electrochemical properties. Its ability to form stable ionic pairs enhances ion conductivity, which is critical for battery performance.

Key Findings:

- Electrolyte Development : Research indicates that LiTDI can improve the performance of electrolytes used in lithium-ion batteries, leading to higher energy densities and improved cycle stability.

- Ionic Aggregation Studies : Studies have shown that LiTDI interacts favorably with organic carbonates, which are commonly used as solvents in battery electrolytes. This interaction helps optimize the solvation shell structure, enhancing ion mobility.

Coordination Chemistry

LiTDI acts as a ligand in coordination chemistry, forming complexes with various transition metals. These complexes are valuable for catalyzing a range of chemical reactions.

Applications:

- Catalytic Reactions : The metal-LiTDI complexes can facilitate reactions such as hydrogenation and oxidation, which are pivotal in industrial chemistry.

- Material Science : The unique electronic properties of LiTDI make it suitable for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile exerts its effects involves its interaction with various molecular targets and pathways. In lithium-ion batteries, for example, the compound forms a robust polymer interphase layer on the cathode, protecting it from deterioration . It also promotes the even distribution of lithium fluoride and polycarbonate species on the anode, preventing the formation of lithium dendrites .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile

- CAS Registry Number : 761441-54-7

- Molecular Formula : C₆F₃LiN₄

- Molecular Weight : 192.03 g/mol

- Purity : ≥95% (commercial specifications) .

Structural Features: The compound consists of an imidazole ring substituted with two cyano groups (at positions 4 and 5) and a trifluoromethyl group (position 2). The lithium counterion stabilizes the imidazolide anion, enhancing its solubility in polar aprotic solvents like THF or DMF .

For example, lithium cyanide (LiCN) is frequently employed in nitrile group incorporation, as seen in the synthesis of structurally related imidazole derivatives (e.g., 1-benzyl-2-(methylthio)-5-imidazolcarbonitrile) .

Key Properties :

- Thermal Stability : Decomposes above 300°C .

- Reactivity: The electron-withdrawing trifluoromethyl and cyano groups render the imidazole ring highly electron-deficient, favoring applications in catalysis or as a ligand in organometallic complexes .

Table 1: Structural and Functional Comparison

*Calculated from molecular formula.

Key Comparative Analysis :

Core Heterocycle :

- The target compound’s imidazolide core is distinct from 1,3,4-oxadiazole derivatives (e.g., compound 5g in ). Imidazolides are more basic and nucleophilic due to the aromatic nitrogen lone pairs, whereas oxadiazoles are electron-deficient and thermally stable .

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl and cyano groups in the target compound create a highly electron-deficient imidazole ring, contrasting with the methylthio and benzyl groups in 1-benzyl-2-(methylthio)-5-imidazolcarbonitrile, which are electron-donating. This difference impacts reactivity: the target compound is more likely to participate in electron-deficient aromatic substitutions or act as a ligand in transition-metal complexes .

Synthetic Utility :

- The target compound’s lithium salt form enhances solubility in organic solvents, facilitating its use in anhydrous reactions. In contrast, oxadiazole thioethers require multistep syntheses (e.g., coupling of trifluoromethylpyrazole with bromobenzylthio groups) .

Thermal and Chemical Stability :

- The target compound’s stability (>300°C) exceeds that of oxadiazole derivatives, which often degrade at lower temperatures during bioactivity assays .

Biological Activity

Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile, commonly referred to as lithium 4,5-dicyano-2-(trifluoromethyl)imidazole (LiTDI), is a compound that has garnered attention for its unique properties and potential applications in various fields, particularly in organic synthesis and energy storage. This article delves into the biological activity of LiTDI, highlighting its mechanisms of action, research findings, and practical applications.

LiTDI is characterized by the molecular formula CFLiN and a molecular weight of 192.03 g/mol. Its structure features an imidazole ring with two cyano groups and a trifluoromethyl group, which contributes to its nucleophilicity and reactivity in organic transformations .

| Property | Details |

|---|---|

| Molecular Formula | CFLiN |

| Molecular Weight | 192.03 g/mol |

| CAS Number | 761441-54-7 |

| Solubility | Soluble in polar solvents (DMF, acetonitrile) |

The primary mechanism of action for LiTDI involves its ability to form stable complexes with transition metals, which can participate in catalytic reactions due to the electronic properties introduced by the imidazole ligand. This characteristic makes LiTDI a valuable compound in organic synthesis. Additionally, LiTDI has been shown to exhibit biological activities that may be linked to its structural features.

Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of imidazole derivatives on various cancer cell lines. For example, novel compounds derived from imidazole structures demonstrated micromolar activity against several cancer cell lines, including A549 and HeLa . Although direct studies on LiTDI's cytotoxicity are scarce, the biological activity observed in related compounds indicates that LiTDI may also exhibit similar effects.

Case Studies and Research Findings

- Electrolyte Applications : LiTDI has been studied as an electrolyte salt in lithium-ion batteries. It was found to prevent anodic dissolution of aluminum current collectors while exhibiting hydrolytic stability . This property is crucial for enhancing battery performance and longevity.

- Organic Synthesis : LiTDI serves as a strong base and versatile nucleophile in organic transformations. Its unique reactivity profile allows it to facilitate various chemical reactions, making it a valuable reagent in synthetic chemistry .

- Corrosion Inhibition : As an electrolyte salt, LiTDI has demonstrated corrosion-inhibiting properties under specific conditions, which is beneficial for high-voltage battery applications .

Q & A

Q. What are the established synthetic routes for lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of diaminomalononitrile with trifluoroacetic anhydride. Key steps include:

- Mechanism : Nucleophilic attack of diaminomalononitrile’s amino groups on trifluoroacetic anhydride, followed by cyclization to form the imidazole ring with a trifluoromethyl substituent (Scheme 2 in ).

- Optimization : Reaction temperature (80–100°C), anhydrous solvent (e.g., DMF), and stoichiometric control of trifluoroacetic anhydride to minimize side products. Post-synthesis, lithium salt formation is achieved via deprotonation with lithium bases (e.g., LiHMDS) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Absence of NH protons (due to deprotonation) and signals for nitrile groups (non-protonated).

- ¹⁹F NMR : Single peak near -60 ppm for the -CF₃ group .

- ¹³C NMR : Peaks at ~115 ppm (nitrile carbons) and 120–125 ppm (CF₃ carbon) .

- IR Spectroscopy : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and 1100–1300 cm⁻¹ (C-F stretch) .

- Elemental Analysis : Verify Li content via ICP-MS or flame photometry .

Advanced Research Questions

Q. How does the lithium counterion influence the electronic and structural properties of the imidazolide core?

- Coordination Effects : The lithium ion coordinates with nitrile groups, stabilizing the imidazolide anion and altering electron density distribution. This can be probed via X-ray crystallography (if crystals are obtainable) or DFT calculations .

- Reactivity Impact : Lithium coordination may enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating use in organometallic reactions or as a ligand in catalysis .

Q. What computational strategies can predict the compound’s electronic behavior and potential applications in materials science?

- DFT Studies : Calculate HOMO-LUMO gaps to assess redox activity. The electron-withdrawing -CF₃ and -CN groups likely lower LUMO energy, suggesting utility in charge-transfer materials .

- Molecular Dynamics Simulations : Model interactions with solvents or ionic liquids to design electrolytes for lithium-ion batteries .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

- Hypothesis Testing : If anomalous shifts occur, consider:

- Tautomerism : Verify if the imidazole ring exists in alternative tautomeric forms.

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., incomplete cyclization intermediates).

- Paramagnetic Effects : Rule out residual metal impurities via chelation with EDTA .

Methodological Notes

- Avoid Common Pitfalls : Moisture sensitivity requires strict anhydrous conditions during synthesis. Use Schlenk lines or gloveboxes for lithium salt handling .

- Cross-Validation : Correlate NMR/IR data with X-ray structures of analogous compounds (e.g., 2-(p-tolyl)imidazole derivatives) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.